5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Description
5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride (CAS: 1989671-91-1) is a bicyclic heterocyclic compound featuring fused imidazole and oxazine rings. Its molecular formula is C₇H₉ClN₂O₃, with a molecular weight of 204.61 g/mol and a purity standard of ≥97% . The compound is typically supplied as a hydrochloride salt, enhancing its solubility in polar solvents for pharmaceutical and synthetic applications . Safety protocols emphasize handling precautions (e.g., avoiding heat and ignition sources) due to its reactive functional groups .
Properties
CAS No. |
1541050-39-8 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-3-8-6-4-12-2-1-9(5)6/h3H,1-2,4H2,(H,10,11) |
InChI Key |
LUZJTZJJRISIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC=C(N21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo-oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Overview
The molecular formula of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is . Its structure features an imidazo[2,1-c][1,4]oxazine core that contributes to its biological activity and chemical reactivity. The compound can be synthesized through various methods, including hydroalkoxylation reactions and other organic synthesis techniques .
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,4]oxazine exhibit antimicrobial properties. Studies have shown that substituents on the imidazo ring can enhance activity against various bacterial strains. For instance, compounds with electron-withdrawing groups have demonstrated improved efficacy .
Anticancer Properties
5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivatives have been investigated for their potential anticancer effects. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown promising results against several cancer cell lines .
Neuroprotective Effects
Recent studies suggest that imidazo[2,1-c][1,4]oxazines may possess neuroprotective properties. They are being explored as potential treatments for neurodegenerative diseases due to their ability to modulate neuronal signaling pathways .
Materials Science Applications
Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers used in various applications ranging from packaging to electronics .
Sensors and Electronics
Due to its electronic properties, this compound is being researched for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensitive electrochemical sensors for detecting environmental pollutants .
Agricultural Chemistry Applications
Pesticide Development
The structural features of this compound lend themselves to modifications that can lead to the development of new pesticides. Research is ongoing to evaluate its effectiveness against pests while minimizing environmental impact .
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed enhanced activity against Gram-positive bacteria with specific substituents. |
| Study B | Anticancer Properties | Exhibited significant cytotoxicity against breast cancer cell lines in vitro. |
| Study C | Neuroprotective Effects | Demonstrated reduction in neuroinflammation in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Note: The tetrazine analogue (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid) shares an imidazole core but replaces oxazine with a tetrazine ring, altering electronic properties and reactivity .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogues like methyl esters, which exhibit higher lipophilicity .
- Reactivity : Brominated derivatives (e.g., 2-bromo-substituted compounds) show enhanced electrophilicity, making them intermediates for cross-coupling reactions .
Biological Activity
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid (also referred to as 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- CAS Number : 1782916-28-2
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity and alter metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors affecting signal transduction pathways that regulate cell growth and proliferation.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluating the compound's effectiveness against the NCI-60 cancer cell lines found variable cell growth inhibitory activity. The compound was selected for further testing due to its promising results in inhibiting tumor cell proliferation .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial properties. Research shows that similar heterocyclic compounds have been effective against a range of bacterial and fungal pathogens.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects. Compounds in this class have been shown to exhibit antioxidant properties that could protect neuronal cells from oxidative stress.
Summary of Biological Activity Studies
Case Studies
- Anticancer Screening : In a study involving various derivatives of imidazo compounds, one derivative showed a strong correlation with anti-cancer activity (PCC = 0.87) when tested against the NCI-DTP database. This suggests a similar mechanism of action to known anticancer agents .
- ACE Inhibition : Another study explored modifications to the carboxylic acid group on related compounds and found that certain modifications significantly enhanced ACE inhibitory activity (I50 = 0.011 µM) compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
